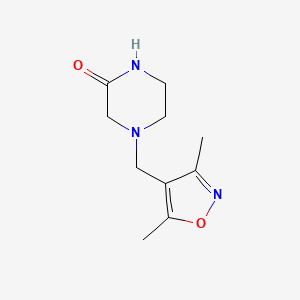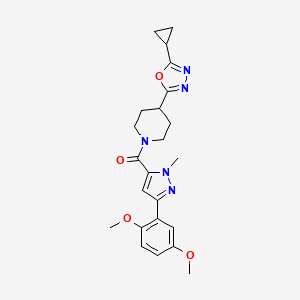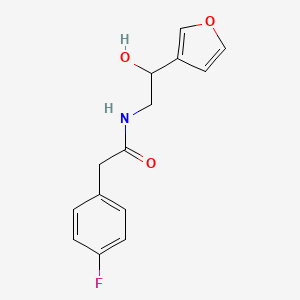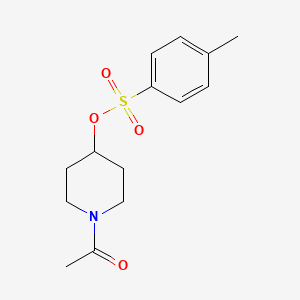![molecular formula C15H18ClN3O2 B2536610 [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone CAS No. 1385424-97-4](/img/structure/B2536610.png)
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone, also known as CMPI, is a novel chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPI is a small molecule with a molecular weight of 365.85 g/mol and a chemical formula of C17H20ClN3O2.
Mecanismo De Acción
The exact mechanism of action of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit MAO-A and AChE, which are enzymes involved in the breakdown of neurotransmitters such as serotonin, dopamine, and acetylcholine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, leading to its neuroprotective and antidepressant effects. This compound has also been reported to modulate the activity of α7 nAChR, which is involved in cognitive processes such as learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been reported to increase the levels of serotonin, dopamine, and acetylcholine in the brain, leading to its antidepressant and cognitive-enhancing effects. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone in lab experiments is its potent inhibitory activity against several enzymes and receptors, which makes it a useful tool for studying the role of these targets in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several possible future directions for the study of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone. One direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a cognitive enhancer and its applications in the treatment of cognitive disorders such as dementia and schizophrenia. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its interactions with other targets in the brain.
Métodos De Síntesis
The synthesis of [4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone involves a multi-step process that starts with the reaction of 6-chloronicotinic acid with piperazine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then treated with 2-methylcyclopropanone in the presence of a base such as NaH or K2CO3 to yield this compound. The purity of the final product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including but not limited to, monoamine oxidase A (MAO-A), acetylcholinesterase (AChE), and α7 nicotinic acetylcholine receptor (nAChR). This compound has also been reported to have neuroprotective, antidepressant, anxiolytic, and cognitive-enhancing effects in animal models.
Propiedades
IUPAC Name |
[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-12(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-13(16)17-9-11/h2-3,9-10,12H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTZONHDNIGEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)


![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)


![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)
